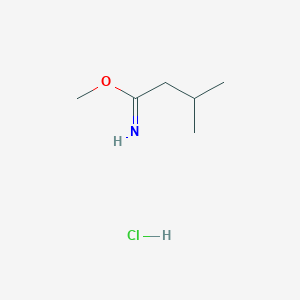![molecular formula C11H14N2O5S2 B1432705 2-亚氨基-3-甲基-2,3-二氢苯并[d]噻唑-6-甲酸甲酯甲磺酸盐 CAS No. 2034455-56-4](/img/structure/B1432705.png)
2-亚氨基-3-甲基-2,3-二氢苯并[d]噻唑-6-甲酸甲酯甲磺酸盐
描述
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is a useful research compound. Its molecular formula is C11H14N2O5S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环加成和环缩合反应:Sokolov 等人 (2012) 的一项研究探讨了类似化合物 3,3,3-三氟-2-(噻唑-2-亚氨基)丙酸甲酯在环加成和环缩合反应中的行为。这些反应产生了噻唑并[3,2-a][1,3,5]三嗪和各种二氢咪唑并[2,1-b]噻唑衍生物 (Sokolov、Aksinenko、Epishina 和 Goreva,2012)。
单胺氧化酶抑制活性:2019 年,Ahmad 等人报道了 2-氨基-6-苄基-4-苯基-4,6-二氢苯并[c]吡喃并[2,3-e][1,2]噻嗪-3-腈 5,5-二氧化物的合成,其中涉及类似的化学结构。这些化合物被确认为单胺氧化酶 A 和 B 的选择性抑制剂,突出了它们在生化应用中的潜力 (Ahmad、Jalil、Zaib、Aslam、Ahmad、Rasul、Arshad、Sultan、Hameed、Asiri 和 Iqbal,2019)。
光学拆分和手性合成:Yodo 等人 (1988) 的研究重点是 6,7-二氯-2,3-二氢苯并[b]呋喃-2-甲酸甲酯的光学异构体,一种与目标分子在结构上相关的化合物。本研究强调了光学拆分和手性合成在生产对映异构体中的重要性,这对药物应用至关重要 (Yodo、Matsushita、Ohsugi 和 Harada,1988)。
同位素标记化合物的合成:Feil 等人 (1988) 描述了合成同位素标记甲磺酸的方法,该方法与目标分子的甲磺酸盐成分有关。这突出了该化合物在为科学研究创建标记物质中的作用 (Feil、Huwe、Dulik 和 Fenselaum,1988)。
作用机制
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific biological activity .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity . This compound may also activate certain enzymes, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate may change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, thiazole derivatives can affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins . This compound may also influence metabolic flux and the levels of metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate within cells and tissues are mediated by specific transporters and binding proteins. Thiazole derivatives can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, the compound may bind to proteins that facilitate its distribution to specific cellular compartments or tissues. This localization can impact its biological activity and function.
Subcellular Localization
The subcellular localization of Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can determine its specific biological effects.
属性
IUPAC Name |
methanesulfonic acid;methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.CH4O3S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11;1-5(2,3)4/h3-5,11H,1-2H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMQRJHYSWOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)











